Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate
Description
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organofluorine compound featuring a phenyl ring substituted with a fluorine atom at the ortho-position and an ethynyl group at the para-position, linked to an ethyl propanoate ester. The ethynyl group enables versatile functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable intermediate in pharmaceutical and materials science research. Its fluorine substituent enhances metabolic stability and modulates electronic properties, while the ester group provides synthetic flexibility for hydrolysis or transesterification .
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H13FO2/c1-3-10-5-6-11(12(14)9-10)7-8-13(15)16-4-2/h1,5-6,9H,4,7-8H2,2H3 |
InChI Key |
IMQLYVDZZIPIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C#C)F |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira cross-coupling reaction is a widely used method to introduce ethynyl groups onto aryl halides. For this compound, a 4-bromo-2-fluorophenyl derivative is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium-catalyzed conditions followed by deprotection of the silyl group to yield the free ethynyl substituent.
| Reagents/Conditions | Description |
|---|---|
| Aryl halide (4-bromo-2-fluorophenyl derivative) | Starting material with fluorine substituent at ortho position |
| Terminal alkyne (e.g., TMS-acetylene) | Provides ethynyl group after coupling and deprotection |
| Pd(PPh3)2Cl2 or Pd(PPh3)4 | Palladium catalyst |
| CuI | Copper(I) iodide co-catalyst |
| Base (e.g., triethylamine or diisopropylethylamine) | Facilitates coupling |
| Solvent (e.g., THF, DMF) | Medium for reaction |
| Temperature | Room temperature to reflux |
After coupling, the trimethylsilyl protecting group is removed by treatment with a mild base such as potassium carbonate in methanol to yield the free ethynyl group.
Esterification of 3-(4-ethynyl-2-fluorophenyl)propanoic Acid
The propanoic acid moiety is esterified to the ethyl ester using classical Fischer esterification or via activation methods such as:
- Acid-catalyzed esterification with ethanol under reflux.
- Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
Detailed Preparation Procedure
A representative synthetic route based on literature data is as follows:
| Step | Description | Conditions and Notes |
|---|---|---|
| 1 | Preparation of 4-bromo-2-fluorophenylpropanoic acid or corresponding ester precursor | Commercially available or synthesized via halogenation and side-chain introduction |
| 2 | Sonogashira coupling of 4-bromo-2-fluorophenyl derivative with trimethylsilylacetylene | Pd(PPh3)2Cl2 (2-5 mol%), CuI (5 mol%), triethylamine, THF, reflux 12-24 h |
| 3 | Deprotection of trimethylsilyl group to yield free ethynyl group | K2CO3 in methanol or TBAF (tetrabutylammonium fluoride) in THF, room temperature, 1-2 h |
| 4 | Esterification of 3-(4-ethynyl-2-fluorophenyl)propanoic acid to ethyl ester | Reflux with ethanol and catalytic sulfuric acid or DCC/EDC coupling with ethanol, room temperature |
| 5 | Purification | Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures |
Research Findings and Optimization
Catalyst and Ligand Selection: The use of palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) and copper co-catalysts is critical for high yield and selectivity in the Sonogashira coupling step. Ligand choice affects reaction rate and tolerance to fluorine substituents.
Base and Solvent Effects: Triethylamine or diisopropylethylamine bases provide good yields. Polar aprotic solvents like DMF or THF facilitate coupling. The reaction temperature is optimized between room temperature and reflux to balance conversion and side reactions.
Protection/Deprotection: The trimethylsilyl protecting group on the alkyne is stable under coupling conditions but easily removed under mild basic conditions, preserving the sensitive fluorine substituent.
Esterification Efficiency: Acid-catalyzed esterification is straightforward but may require prolonged reflux. Coupling reagent methods allow milder conditions and higher purity.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, THF | Reflux (~65°C) | 12–24 h | 75–90 | High regioselectivity, fluorine stable |
| TMS Deprotection | K2CO3, MeOH | Room temperature | 1–2 h | 85–95 | Mild conditions, preserves alkyne |
| Esterification | EtOH, H2SO4 (cat.) or DCC/EDC, DMAP | Reflux or RT | 6–24 h | 80–90 | Coupling reagents allow milder reaction |
| Purification | Silica gel chromatography | Ambient | N/A | N/A | Petroleum ether/EtOAc solvent system |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-ethynyl-2-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(4-ethynyl-2-fluorophenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural Features
Ethyl 3-(4-Ethynyl-2-Fluorophenyl)Propanoate
- Substituents : 4-ethynyl, 2-fluoro on phenyl ring.
- Functional groups : Ethyl ester, terminal alkyne.
- Key characteristics : Ethynyl group allows covalent bonding via click chemistry; fluorine enhances lipophilicity and stability.
Analog 1: Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate ()
- Substituents : 2-fluoro on phenyl ring.
- Functional groups : Ethyl ester, β-keto group.
- Key differences: The β-keto group increases reactivity toward nucleophiles (e.g., enolate formation) but lacks the ethynyl group for conjugation .
Analog 2: Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate ()
- Substituents: 2-chloro, 6-fluoro on phenyl ring; 5-isoxazolyl on propanoate chain.
- Functional groups : Isoxazole heterocycle, ethyl ester.
Analog 3: Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate ()
- Substituents: 2-fluoro on propanoate chain.
- Functional groups : α-fluoro ketone, ethyl ester.
- Key differences : The α-fluoro ketone is highly electrophilic, enabling participation in Friedel-Crafts or aldol reactions, unlike the alkyne in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Boiling Point (°C) | Key Substituent Effects |
|---|---|---|---|---|
| This compound | ~222.2* | Low in water; high in organic solvents | ~300 (est.) | Ethynyl: Reduces polarity; Fluorine: Increases stability |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 210.19 | Moderate in polar solvents | ~280 | β-Keto: Increases polarity and reactivity |
| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | 297.71 | Low in water | ~347 (est.) | Isoxazole: Enhances aromatic stacking; Chlorine: Increases molecular weight |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 196.18 | High in polar aprotic solvents | ~290 | α-Fluoro ketone: High electrophilicity |
*Estimated based on structural analogs.
Biological Activity
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H13FO2 |
| Molecular Weight | 220.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | IMQLYVDZZIPIEB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C=C(C=C1)C#C)F |
The structure features an ethynyl group and a fluorine atom on a phenyl ring, contributing to its distinctive chemical properties and potential interactions with biological targets.
This compound exhibits biological activity primarily through its interactions with various biomolecules, such as enzymes and receptors. The presence of the ethynyl and fluorine substituents is believed to enhance its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to yield the active carboxylic acid form, which may further interact with biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas, including:
- Antiviral Activity: Preliminary studies suggest that this compound could disrupt viral replication processes, making it a candidate for further investigation in antiviral drug development.
- Cancer Research: Its ability to interact with specific molecular targets may also extend to cancer therapeutics, where modulation of signaling pathways is critical for inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiviral Studies: In vitro assays demonstrated that compounds similar to this compound can inhibit the lifecycle of β-coronaviruses by disrupting both viral entry and replication phases. This suggests a potential role for this compound in developing antiviral therapies .
- Enzyme Interaction Studies: Investigations into the binding interactions between this compound and specific enzymes have shown promising results, indicating that it may serve as a chemical probe for further research into enzyme inhibition mechanisms .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that may exhibit distinct biological activities:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)propanoate | Contains a fluorophenyl group | Anticancer properties |
| Ethyl 3-(4-ethynylphenyl)propanoate | Lacks the fluorine substituent | Antimicrobial activity |
| Ethyl 3-(2-fluorophenyl)propanoate | Different position of fluorine | Varies based on substitution |
The unique combination of ethynyl and fluorine groups in this compound imparts specific chemical reactivity and potential biological properties that differentiate it from similar compounds, making it valuable for research applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
